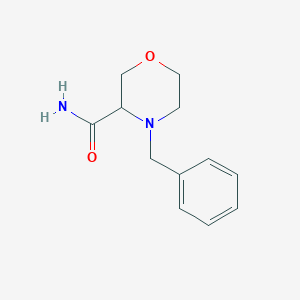

4-Benzylmorpholine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-benzylmorpholine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)11-9-16-7-6-14(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) |

InChI Key |

MFSSAQJSHJXVBA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine (B109124) ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. biosynce.comnih.gov Its prevalence in numerous approved drugs and experimental bioactive molecules stems from its advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net

The morpholine scaffold is considered a "privileged structure" because its incorporation into a molecule can significantly enhance drug-like properties. nih.gov The presence of the weak basic nitrogen and the polar oxygen atom gives the ring a balanced hydrophilic-lipophilic profile. nih.gov This often improves a compound's pharmacokinetic properties, such as aqueous solubility, which is critical for drug absorption. biosynce.com The ring's typical pKa value is close to physiological pH, which can aid in solubility and permeability across biological membranes, including the blood-brain barrier. nih.govacs.org

Furthermore, the morpholine ring is not merely a passive carrier but an active contributor to a molecule's biological activity. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions with biological targets like enzymes and receptors. nih.govtaylorandfrancis.com This versatility allows it to be used to enhance potency, modulate pharmacokinetics, and act as a rigid scaffold to correctly orient other functional groups for optimal target interaction. nih.govacs.org Its structural flexibility, adopting a chair-like conformation, also plays a role in its ability to bind effectively to various biological sites. nih.gov

A testament to its importance is the wide array of marketed drugs that feature this moiety, treating conditions ranging from cancer and infections to neurological and cardiovascular diseases. biosynce.comtaylorandfrancis.com

Table 1: Examples of FDA-Approved Drugs Containing the Morpholine Scaffold

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

|---|---|---|

| Linezolid | Antibiotic | Crucial for binding to the bacterial ribosome, inhibiting protein synthesis. biosynce.com |

| Gefitinib | Anticancer | A selective inhibitor of epidermal growth factor receptor (EGFR). ijprems.com |

| Aprepitant | Antiemetic | A substance P antagonist that interacts with the NK1 receptor. nih.gov |

| Reboxetine | Antidepressant | An integral part of the pharmacophore for its CNS activity. acs.orgtaylorandfrancis.com |

| Rivaroxaban | Anticoagulant | A factor Xa inhibitor containing the morpholine moiety. taylorandfrancis.com |

Role of the Carboxamide Functionality in Pharmacophore Design

The carboxamide group (-CONH-) is another exceptionally important functional group in drug design, recognized as a privileged pharmacophore. nih.govresearchgate.netjocpr.com It is a common feature in a vast number of natural products, peptides, proteins, and synthetic drug molecules. jocpr.com

The significance of the carboxamide lies in its unique structural and chemical properties. The amide bond is relatively stable and can participate in crucial hydrogen bonding interactions, acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). jocpr.comias.ac.in This dual capability allows carboxamide-containing molecules to form strong and specific interactions with biological targets, such as the active sites of enzymes or receptors. jocpr.comontosight.ai These hydrogen bonds are fundamental to the molecular recognition process that underpins a drug's mechanism of action. acs.org

Moreover, the planar and rigid nature of the amide bond can impart a degree of conformational constraint on a molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target and helps to lock the molecule into a bioactive conformation. nih.gov The carboxamide functional group is a versatile building block that medicinal chemists use to connect different parts of a molecule and to fine-tune its biological and pharmacokinetic properties. jocpr.comnih.gov

Positioning of 4 Benzylmorpholine 3 Carboxamide Within the Landscape of Biologically Relevant Morpholine Derivatives

Strategies for Morpholine Ring Construction and Functionalization

The construction of the morpholine ring is a fundamental step in the synthesis of its derivatives. General strategies often involve the cyclization of open-chain precursors. For instance, bis(2-hydroxyethyl)amines can undergo dehydration to form the morpholine ring. researchgate.net Another common approach is the intramolecular cyclization of haloalkoxy amines, which can be formed by the ring-opening of activated aziridines with halogenated alcohols. researchgate.net The functionalization of the morpholine ring can be achieved either by starting with appropriately substituted precursors or by modifying the pre-formed ring. researchgate.net

The introduction of a benzyl group at the N4 position of the morpholine ring is typically achieved through N-alkylation. This reaction involves the treatment of a morpholine or a morpholine precursor bearing a secondary amine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. For example, 4-((1H-benzimidazol-2-yl)methyl)morpholine can be N-alkylated with benzyl chloride using potassium carbonate as the base in acetonitrile (B52724) to yield the N-benzyl derivative. mdpi.com The choice of base and solvent is crucial for the efficiency of the reaction.

Another approach involves reductive amination. This method would entail reacting a morpholine precursor with benzaldehyde (B42025) in the presence of a reducing agent to form the N-benzyl group.

Table 1: Conditions for N-Benzylation of Heterocyclic Amines

| Precursor | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Benzyl chloride | K₂CO₃ | Acetonitrile | 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine | mdpi.com |

This table is illustrative and based on general synthetic knowledge combined with specific examples.

The formation of a carboxamide group at the C3 position of the morpholine ring can be a more complex task. One strategy involves the synthesis of a morpholine-3-carboxylic acid intermediate, followed by amidation. The carboxylic acid can be activated using standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with ammonia (B1221849) or an amine to form the desired carboxamide.

Alternatively, the carboxamide functionality can be introduced from a nitrile group. For instance, a Strecker-type condensation of a suitable ketone precursor with an amine and hydrogen cyanide can yield an α-amino nitrile, which can then be hydrolyzed to the corresponding amide. researchgate.net For the synthesis of this compound, this would involve a precursor that can be cyclized to form the morpholine ring after the formation of the nitrile or amide group.

A general method for creating amides involves the reaction of an acyl chloride with an amine. In this context, a morpholine-3-carbonyl chloride could be reacted with ammonia.

Enantioselective Synthesis Approaches to Chiral Morpholine Scaffolds

The synthesis of chiral morpholines is of great importance due to their prevalence in biologically active molecules. nih.gov Several enantioselective strategies have been developed to access these scaffolds. rsc.org One approach involves the asymmetric hydrogenation of unsaturated morpholines using a chiral catalyst, such as a bisphosphine-rhodium complex, which can yield 2-substituted chiral morpholines with high enantioselectivity. rsc.org

Furthermore, chiral phosphoric acid-catalyzed enantioselective synthesis has been employed to construct C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.gov These morpholinones can serve as precursors to chiral morpholines. The reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. nih.gov

Table 2: Enantioselective Methods for Chiral Morpholine Synthesis

| Method | Catalyst/Reagent | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Unsaturated Morpholines | 2-Substituted Chiral Morpholines | rsc.org |

| Organocatalytic α-Chlorination | Organocatalyst | Aldehydes, Amino Alcohols | C2-Functionalized N-Protected Morpholines | nih.gov |

Utility of 4-Benzylmorpholine (B76435) Derivatives as Key Intermediates in Complex Molecule Synthesis

Morpholine derivatives, including those with a 4-benzyl substitution, are valuable intermediates in organic synthesis due to their structural features and the ability to undergo further transformations. nih.govresearchgate.net

4-Benzylmorpholine derivatives serve as versatile building blocks in multistep synthetic sequences. The benzyl group can act as a protecting group for the nitrogen atom, which can be removed under specific conditions, such as catalytic hydrogenation, to allow for further functionalization at the N4 position. nih.gov For instance, an enantiopure N-benzyl protected morpholine was used in the synthesis of a dopamine (B1211576) receptor ligand by removing the benzyl group and subsequently alkylating the nitrogen. nih.gov

The morpholine ring itself can be a precursor to other heterocyclic systems or can be further functionalized. For example, α-functionalized morpholines can be prepared from their parent amines and elaborated further. researchgate.net

The morpholine moiety is a common feature in many approved drugs and pharmacologically active compounds. researchgate.netacs.org Consequently, substituted morpholines like 4-benzylmorpholine derivatives are often synthesized as key intermediates in the development of new therapeutic agents. researchgate.net For example, morpholine-containing compounds have been investigated for their potential as antitumor agents. nih.govacs.org The synthesis of novel 2-(benzimidazol-2-yl)quinoxalines containing a morpholine substituent has been explored for this purpose. nih.gov

Furthermore, derivatives of morpholine have been designed and synthesized as inhibitors of various enzymes, such as glycogen (B147801) synthase kinase-3β (GSK-3β), which has implications for treating psychiatric disorders like depression. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately functionalized morpholine intermediates.

Impact of the Benzyl Substituent on Biological Activity

The benzyl group attached to the nitrogen atom of the morpholine ring plays a crucial role in modulating the biological activity of this compound derivatives. Its orientation and electronic properties significantly influence how these molecules interact with their biological targets.

Positional and Electronic Effects of Aromatic Substitutions on the Benzyl Group

Substitutions on the aromatic ring of the benzyl group can dramatically alter the potency and selectivity of these compounds. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents are key determinants of activity. For instance, in a series of quinoline-4-carboxamide derivatives featuring a benzylmorpholine moiety, substitutions on the benzyl ring were found to impact their antimalarial activity. nih.gov

Generally, electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance activity by altering the electronic distribution of the benzyl ring, which may lead to more favorable interactions with the target protein. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can also positively influence activity, suggesting that both electronic and steric factors are at play. nih.govnih.gov The optimal substitution pattern is highly dependent on the specific biological target.

To illustrate these effects, consider the following hypothetical data for a series of this compound analogs targeting a generic kinase:

| Benzyl Substituent | Position | IC50 (nM) |

| Unsubstituted | - | 150 |

| 4-Fluoro | para | 75 |

| 4-Chloro | para | 60 |

| 4-Trifluoromethyl | para | 50 |

| 4-Methoxy | para | 90 |

| 2-Chloro | ortho | 200 |

| 3-Chloro | meta | 85 |

This table demonstrates that para-substitution with electron-withdrawing groups generally leads to increased potency, while ortho-substitution may be detrimental due to steric hindrance.

Role of the Carboxamide Linker and its N-Substitutions in Modulating Activity

The carboxamide linker at the 3-position of the morpholine ring is another critical element for biological activity. It can participate in hydrogen bonding interactions with the target protein, and its N-substituents can be modified to fine-tune the compound's properties.

The nature of the substituent on the carboxamide nitrogen (the R group in N-R) can significantly impact activity. For example, in a series of pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives, modifications to the N-substituent of the carboxamide were crucial for optimizing their inhibitory activity against MPS1 kinase. nih.gov Small alkyl groups, cyclic amines, or substituted aryl groups can be introduced to explore different binding interactions and to modulate physicochemical properties such as solubility and membrane permeability.

The following table presents hypothetical data on the effect of N-substitution on the carboxamide for a series of this compound analogs targeting a generic protease:

| N-Substituent (R) | IC50 (nM) |

| -H | 500 |

| -Methyl | 250 |

| -Ethyl | 200 |

| -Cyclopropyl | 150 |

| -Phenyl | 100 |

| -4-Fluorophenyl | 70 |

These data suggest that increasing the size and lipophilicity of the N-substituent can enhance potency, likely due to additional hydrophobic interactions within the binding site.

Stereochemical Considerations in Morpholine-Based Scaffolds and their SAR Implications

The morpholine ring in this compound contains chiral centers, meaning that these molecules can exist as different stereoisomers (enantiomers and diastereomers). The stereochemistry of the morpholine scaffold is often a critical determinant of biological activity, as proteins are chiral environments and will preferentially interact with one stereoisomer over another.

The synthesis of stereochemically pure morpholine derivatives is an active area of research. nih.gov For many biologically active morpholine-containing compounds, it has been demonstrated that one enantiomer is significantly more potent than the other. This highlights the importance of controlling the stereochemistry during the synthesis to produce the desired biologically active isomer. The relative orientation of the substituents on the morpholine ring dictates how the molecule presents its key interacting groups to the biological target.

Comparative Analysis of Morpholine versus Analogous Heterocycles (e.g., Piperidine (B6355638), Pyrrolidine) in Benzyl-Substituted Carboxamides

The choice of the heterocyclic ring is a fundamental aspect of drug design. Replacing the morpholine ring in this compound with other heterocycles like piperidine or pyrrolidine (B122466) can have a profound impact on the compound's biological activity, physicochemical properties, and metabolic stability. youtube.com

A comparative analysis often reveals that the morpholine ring imparts favorable properties, such as improved aqueous solubility and metabolic stability, making it a "privileged structure" in medicinal chemistry. However, the optimal heterocycle is target-dependent. For instance, in some cases, the greater conformational flexibility of a piperidine ring might be advantageous for binding to a specific target.

The following table provides a hypothetical comparison of the activity of benzyl-substituted carboxamides with different heterocyclic cores against a generic G-protein coupled receptor (GPCR):

| Heterocyclic Core | IC50 (nM) |

| Morpholine | 80 |

| Piperidine | 120 |

| Pyrrolidine | 250 |

This hypothetical data suggests that for this particular target, the morpholine ring is the preferred scaffold.

Pharmacological Relevance and Biological Activities of Compounds Containing the 4 Benzylmorpholine 3 Carboxamide Moiety

Integration of the Benzylmorpholine Substructure in Antimalarial Agents

The persistent threat of malaria, caused by Plasmodium parasites, necessitates the continuous development of novel chemotherapeutic agents to overcome emerging drug resistance. The 4-benzylmorpholine-3-carboxamide moiety has been effectively incorporated into new antimalarial compounds, showing considerable activity against different stages of the parasite's life cycle.

Quinoline-4-carboxamide Derivatives as Potent Antimalarials

The development of quinoline-4-carboxamide derivatives has been a key area of focus in the search for new antimalarials. nih.govnih.gov A series of these compounds, identified from a phenotypic screen against Plasmodium falciparum, initially showed moderate potency but had issues with poor metabolic stability. nih.govnih.gov

Through chemical optimization, researchers discovered that introducing a benzylmorpholine group significantly enhanced the compound's effectiveness. nih.govacs.org Specifically, the optimized compound, DDD107498, which contains the benzylmorpholine moiety, exhibited a 70-fold increase in potency against the P. falciparum 3D7 strain, with an EC50 of 1 nM. nih.govacs.org This compound also demonstrated improved permeability and excellent bioavailability in mice. nih.govacs.org Further studies confirmed its potent in vivo efficacy, achieving a complete cure in a P. berghei mouse model. nih.govacs.org The success of this derivative has led to its progression into preclinical development, highlighting a novel mechanism of action through the inhibition of the parasite's translation elongation factor 2 (PfEF2). nih.gov

Table 1: In Vitro Antimalarial Activity of a Key Quinoline-4-carboxamide Derivative

| Compound | Target/Strain | Measurement | Value |

|---|---|---|---|

| DDD107498 | P. falciparum (3D7) | EC50 | 1 nM |

Tetraoxane Analogues Incorporating Benzylmorpholine Moieties

Tetraoxanes are a class of synthetic endoperoxide compounds that have emerged as crucial scaffolds in antimalarial drug development, particularly in response to artemisinin (B1665778) resistance. researchgate.net Researchers have designed and synthesized dispiro 1,2,4,5-tetraoxane analogues that incorporate benzylmorpholine groups. nih.govmonash.edulstmed.ac.uk

From a series of these compounds, a molecule designated N205 was identified as a potent antimalarial agent, with an in vitro IC50 value as low as 0.84 nM against P. falciparum (3D7). nih.govmonash.edulstmed.ac.uk The inclusion of the 4-benzylamino derivative was shown to result in an excellent profile. monash.edu In vivo studies of N205 demonstrated significant efficacy; it showed a 99.30% improvement in antimalarial activity in a P. berghei-infected mouse model at a 30 mg/kg dose, compared to the 99.09% activity of artesunate. researchgate.net These findings position N205 as a strong candidate for further lead optimization with the potential for a single-dose cure for malaria. nih.govmonash.edu

Table 2: In Vitro and In Vivo Efficacy of Tetraoxane Analogue N205

| Compound | Target/Strain | Measurement | Value |

|---|---|---|---|

| N205 | P. falciparum (3D7) | IC50 | 0.84 nM |

| N205 | P. berghei (in vivo) | Suppression | 99.30% |

Data sourced from references researchgate.netnih.govmonash.edulstmed.ac.uk.

Benzylmorpholine-Containing Compounds as Cholinesterase Inhibitors for Neurodegenerative Diseases

Neurodegenerative conditions like Alzheimer's disease are linked to diminished levels of neurotransmitters, and a key therapeutic strategy is the inhibition of cholinesterase enzymes (ChE), which break down acetylcholine. mdpi.comnih.gov While direct research linking this compound to cholinesterase inhibition is specific, the broader class of N-benzylpiperidine carboxamide derivatives has been synthesized and evaluated for this purpose. nih.govresearchgate.net These compounds serve as structural analogues, where the piperidine (B6355638) ring is closely related to the morpholine (B109124) ring.

Studies on these related N-benzylpiperidine carboxamides have identified potent acetylcholinesterase (AChE) inhibitors. nih.gov For example, one lead compound demonstrated an IC50 value of 0.03 µM against AChE. researchgate.net By replacing an ester linkage with a more stable amide linker, new analogues were created, with the most active showing IC50 values of 0.41 µM. researchgate.net Molecular modeling suggests these compounds bind in a manner similar to the approved drug donepezil. researchgate.net This line of research underscores the potential of benzyl-heterocycle-carboxamide scaffolds as a foundational structure for developing new cholinesterase inhibitors for treating Alzheimer's disease. nih.gov

Utilization of Benzylmorpholine Precursors in the Development of Antiparasitic Agents

The structural framework of benzylmorpholine is a valuable starting point for creating a wide array of antiparasitic drugs. nih.gov The benzyl (B1604629) group itself is found in antiparasitic agents like benzyl benzoate, which exerts toxic effects on the nervous system of parasites. nih.gov The core heterocyclic structure is also crucial. For instance, the benzimidazole (B57391) scaffold, an isostere of natural purines, is a key component in numerous antiparasitic drugs. nih.gov

The versatility of these precursors allows for the synthesis of compounds targeting a range of parasites. For example, quinoline (B57606) derivatives are used against Plasmodium, while nitroimidazoles like benznidazole (B1666585) are effective against Trypanosoma cruzi. nih.govnih.gov By modifying precursors like benzylmorpholine, medicinal chemists can develop new compounds with potentially enhanced efficacy or novel mechanisms of action against parasites such as Leishmania major and Toxoplasma gondii. nih.gov

Broader Spectrum of Biological Activities Associated with Morpholine Derivatives in Drug Discovery

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry due to its favorable properties. nih.govpharmjournal.ru Its inclusion in a molecule can improve pharmacokinetic characteristics, such as metabolic stability and solubility, and enhance potency through molecular interactions with target proteins. nih.govijprems.com

Consequently, morpholine derivatives have been investigated for a vast range of biological activities beyond their use in antiparasitic and neurodegenerative disease research. ijprems.comresearchgate.net These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and anti-HIV properties. ijprems.comresearchgate.net The morpholine moiety is a feature in numerous approved drugs, such as the antibiotic Linezolid and the antiemetic Aprepitant. ijprems.com This wide applicability demonstrates the importance of the morpholine scaffold in the design and development of new therapeutic agents across many different disease areas. nih.gov

Computational Chemistry and Drug Design Approaches for 4 Benzylmorpholine 3 Carboxamide Scaffolds

Molecular Docking Studies for Elucidating Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as a derivative of the 4-benzylmorpholine-3-carboxamide scaffold, might interact with the active site of a biological target, typically a protein.

Research on structurally related compounds has demonstrated the utility of docking studies. For instance, docking analyses of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives revealed important interactions with the active sites of monoamine oxidase (MAO) and cholinesterase enzymes. mdpi.com These studies identify key amino acid residues that form hydrogen bonds, π-π stacking, and hydrophobic interactions with the ligand. nih.govmdpi.com For the this compound scaffold, the carboxamide group can act as a hydrogen bond donor and acceptor, the morpholine's oxygen can act as an acceptor, and the benzyl (B1604629) group's aromatic ring can participate in π-π stacking and hydrophobic interactions. mdpi.com

By elucidating these binding modes, molecular docking helps in rationalizing the structure-activity relationships (SAR) and guiding the design of more potent inhibitors. nih.gov The binding affinity, often expressed as a scoring function (e.g., in kcal/mol), provides an estimate of the ligand's binding strength, allowing for the ranking of different potential drug candidates. longdom.org

Table 1: Representative Molecular Docking Data for Structurally Related Compounds This table is illustrative, based on findings for similar carboxamide and heterocyclic compounds.

| Ligand Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Benzenesulfonamide Derivative | Human Breast Cancer (MCF-7) | LYS 53, LEU 171, PHE 169 | -10.48 | longdom.org |

| 2-Phenyl Quinoline-4-carboxamide | Target Protein | Not Specified | Good binding affinity | researchgate.net |

| Isoquinoline-2(1H)-carboxamide | Monoamine Oxidase-A | Not Specified | Good inhibitory activity | mdpi.com |

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Conformational Dynamics

For scaffolds like this compound, MD simulations can validate the stability of the docked pose. Studies on morpholine-based inhibitors of carbonic anhydrase have used MD simulations to confirm that the compounds remain stably bound within the enzyme's active site. researchgate.netrsc.org These simulations track metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding interaction. researchgate.netrsc.org

Furthermore, MD simulations can reveal the role of solvent molecules and the flexibility of certain protein regions, such as loops, which might not be fully captured by docking alone. nih.govyoutube.com This information is crucial for understanding the nuanced interactions that govern ligand binding and for designing compounds with improved residence time and efficacy. youtube.com Docking and MD studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, for example, have helped to explain their selectivity for different carbonic anhydrase isoforms. nih.gov

Table 2: Application of Molecular Dynamics Simulations in Drug Design This table summarizes the general application and findings from MD studies on related compounds.

| Studied System | Purpose of Simulation | Key Findings |

| Morpholine-derived thiazoles with Carbonic Anhydrase-II | Elucidate interactions, orientation, and conformational changes. | Confirmed stable binding within the active site. researchgate.netrsc.org |

| Zanamivir with Neuraminidase | Determine dynamic behavior and interactions in the bioactive state. | Analyzed interactions with flexible loops of the enzyme. nih.gov |

| Piperidine-carboxamides with Carbonic Anhydrase | Understand selectivity towards different isoforms. | Revealed favorable interactions explaining isoform selectivity. nih.gov |

Virtual Screening Methodologies for Identifying Novel Target Ligands

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. nih.govnih.gov

Using the this compound scaffold as a starting point, a ligand-based pharmacophore model could be generated. nih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors/donors, aromatic rings) necessary for biological activity. nih.gov This model can then be used as a query to rapidly screen databases containing millions of compounds, filtering for molecules that match the pharmacophore. nih.gov

Alternatively, in structure-based virtual screening, large compound libraries can be docked into the target's binding site. This process is often done in a hierarchical manner, starting with high-throughput virtual screening (HTVS) to quickly filter the library, followed by more accurate docking modes like standard precision (SP) and extra precision (XP) on the most promising hits. nih.gov Studies have successfully used virtual screening to identify novel inhibitors for targets like human AICAR transformylase from the NCI database. nih.gov

In Silico Optimization Strategies in Lead Discovery and Development

Once an initial hit or lead compound, such as a this compound derivative, is identified, in silico optimization strategies are employed to improve its drug-like properties. This process involves computationally-guided modifications to the lead structure to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

For example, if initial studies suggest that the benzyl group of this compound could be better accommodated in a deeper pocket of the target protein, computational models can be used to explore various substitutions on the benzyl ring. researchgate.net Adding electron-withdrawing groups, for instance, might influence the molecule's hydrophobicity and lipophilicity, potentially improving its interaction with the target. rsc.org

Medicinal chemistry campaigns often use these computational insights to guide synthesis. The optimization of a quinoline-4-carboxamide series, for example, involved introducing a morpholine (B109124) moiety which led to a significant increase in potency and improved bioavailability. acs.org Computational tools can predict how such modifications will affect properties like solubility, metabolic stability, and binding affinity, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comnih.gov To build a QSAR model, a set of compounds with known activities (the training set) is used to derive a mathematical equation that correlates molecular descriptors (physicochemical properties, electronic properties, etc.) with activity. medcraveonline.com

For a series of this compound analogs, a QSAR study could be conducted to predict their inhibitory activity against a specific target. The model's predictive power is then validated using an external set of compounds (the test set). medcraveonline.com Successful QSAR models, often characterized by a high squared correlation coefficient (R²), can provide valuable insights into which molecular properties are most important for activity. medcraveonline.comnih.gov

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov Such models serve as a guide for the structural optimization of current lead compounds and the design of new, more potent analogs. researchgate.netrsc.orgnih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes to Diversify 4-Benzylmorpholine-3-carboxamide Derivatives

The diversification of the this compound core is a key strategy for discovering new bioactive molecules. Future synthetic efforts will likely focus on modifying several key structural components to generate extensive compound libraries for biological screening.

One approach involves the modification of the benzyl (B1604629) group . The introduction of various substituents on the aromatic ring can significantly influence the compound's interaction with biological targets. For instance, in related carboxamide structures, the presence of biphenyl (B1667301) and diphenyl groups has been shown to be critical for selectivity towards different monoamine transporters. nih.gov Specifically, biphenyl substitutions tend to enhance inhibition of the serotonin (B10506) and norepinephrine (B1679862) transporters, while diphenyl groups favor dopamine (B1211576) transporter inhibition. nih.gov Similarly, exploring substitutions with moieties like naphthyl rings could further modulate activity, as seen in other scaffolds where a 2-naphthyl substitution led to greater inhibition of serotonin and norepinephrine reuptake compared to a 1-naphthyl group. nih.gov

Another avenue for diversification is the alteration of the morpholine (B109124) ring . Strategies may include the introduction of substituents on the morpholine nitrogen or carbon atoms, or even replacing the morpholine ring with other heterocyclic systems like piperidine (B6355638) or piperazine (B1678402) to explore different spatial arrangements and physicochemical properties. nih.govnih.gov

Furthermore, the carboxamide linker itself presents opportunities for modification. Research on other carboxamide-containing compounds has shown that altering the linker length or its rigidity can impact potency. For example, compounds with a two-carbon linker have demonstrated higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. nih.gov General synthetic schemes often involve the coupling of a suitable amine, such as a substituted benzylamine, with a carboxylic acid precursor, a reaction that can be adapted to introduce a wide variety of structural motifs. nih.govnih.gov

Rational Design of Next-Generation Compounds Targeting Specific Biological Pathways

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is crucial for developing potent and selective therapeutic agents based on the this compound scaffold. nih.gov This approach involves systematically modifying the lead compound to optimize its interaction with a specific biological target. nih.gov

A key aspect of this is SAR analysis , which helps to identify the structural features essential for biological activity. mdpi.com For example, studies on analogous structures have revealed that specific substitutions on the benzyl ring can confer selectivity for different enzymes or receptors. nih.govmdpi.com In the context of neurodegenerative diseases, for instance, derivatives of similar carboxamide-containing scaffolds have been designed as multi-target inhibitors, simultaneously acting on enzymes like monoamine oxidase (MAO) and cholinesterases. mdpi.comsemanticscholar.org The design often incorporates three main components: a core ring system for interactions like π–π stacking, a carboxamide moiety for hydrogen bonding, and a substituted benzyl group. mdpi.comsemanticscholar.org

The goal is to create next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. For example, the introduction of a benzyl morpholine group to a quinoline-4-carboxamide core resulted in a 70-fold increase in antimalarial potency and improved bioavailability. acs.org This highlights the power of rational design in optimizing lead compounds.

Advanced Computational Techniques for Deeper Mechanistic Understanding and Drug Development Acceleration

Advanced computational techniques are indispensable tools for accelerating the drug discovery process for this compound derivatives. These methods provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of more effective drugs.

Molecular docking is a widely used technique to predict the binding orientation of a small molecule within the active site of a target protein. nih.govnih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov For instance, docking studies on related carboxamide inhibitors have helped to elucidate their binding modes within the active sites of enzymes like VEGFR-2 and monoamine oxidases. nih.govnih.gov These studies can reveal which amino acid residues are crucial for binding and how modifications to the ligand might enhance these interactions. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, revealing the stability of the binding pose and the flexibility of both the ligand and the protein over time. nih.gov This can help to identify subtle conformational changes that are not apparent from static docking poses.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

These computational approaches, when used in conjunction with experimental data, can significantly streamline the drug development pipeline, reducing the time and cost associated with bringing a new drug to market. nih.gov

Application of the this compound Scaffold in Emerging Therapeutic Areas

The versatility of the this compound scaffold suggests its potential application in a variety of therapeutic areas beyond its initial targets. The ability to readily modify the core structure allows for its adaptation to interact with a wide range of biological molecules.

Oncology is a significant area of interest. Many anticancer agents are based on heterocyclic scaffolds like quinoline (B57606) and benzimidazole (B57391), which share structural similarities with the morpholine core. nih.govnih.gov The carboxamide group is also a common feature in many kinase inhibitors and other anticancer drugs. nih.gov For example, derivatives of 4-quinolone-3-carboxamide have shown potential as kinase inhibitors and antitumor agents. nih.govnih.gov Research could explore the activity of this compound derivatives against cancer-related targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.govnih.gov

Neurodegenerative diseases , such as Alzheimer's and Parkinson's disease, represent another promising avenue. nih.gov The central nervous system is a common target for carboxamide-containing compounds. mdpi.comnih.gov The this compound scaffold could be adapted to target enzymes implicated in these diseases, such as monoamine oxidase (MAO) and cholinesterases. mdpi.comnih.gov The design of multi-target ligands that can address the complex, multifactorial nature of these diseases is a particularly attractive strategy. nih.gov

Infectious diseases , including malaria and viral infections, are also potential areas for investigation. The discovery of a quinoline-4-carboxamide derivative with potent antimalarial activity highlights the potential of this chemical class against parasitic diseases. acs.org Similarly, other heterocyclic carboxamides, such as 1,3,4-oxadiazole (B1194373) derivatives, have been developed as potent neuraminidase inhibitors for influenza. nih.gov

The exploration of the this compound scaffold in these and other emerging therapeutic areas could lead to the discovery of novel treatments for a wide range of human diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Benzylmorpholine-3-carboxamide?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst use). For morpholine derivatives, intermediates like 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) require careful purification via crystallization or chromatography to achieve >97% purity . Monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via nuclear magnetic resonance (NMR) spectroscopy ensures structural fidelity . Adjusting stoichiometry of benzyl groups and carboxamide precursors can mitigate side reactions, as seen in analogous morpholine syntheses .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare proton and carbon spectra with published data for related morpholine derivatives (e.g., 4-Methanesulfonyl-morpholine-3-carboxylic acid) to confirm substituent positions .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., C12H15NO3 derivatives have a molecular mass of ~221.25 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% for research-grade compounds) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent enzyme inhibition results) may arise from variations in assay conditions. Standardize protocols:

- Control Experiments : Include positive/negative controls (e.g., known inhibitors for enzyme studies) .

- Dose-Response Curves : Use multiple concentrations to confirm dose-dependent effects and calculate IC50 values .

- Replicate Studies : Address batch-to-batch variability by synthesizing multiple lots and testing biological activity across independent labs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Functional Group Modifications : Replace the benzyl group with electron-withdrawing/donating substituents (e.g., fluoro or methoxy groups) and compare bioactivity .

- Computational Modeling : Perform molecular docking studies to predict binding affinities to target proteins (e.g., enzymes or receptors) .

- Comparative Pharmacokinetics : Assess metabolic stability using in vitro liver microsomal assays to prioritize analogs with improved bioavailability .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Intermediate Isolation : Purify unstable intermediates (e.g., morpholine-3-carboxylic acid derivatives) via flash chromatography to prevent degradation .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as seen in related benzamide syntheses .

- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time .

Contradiction Analysis & Troubleshooting

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Methanesulfonyl-morpholine-3-carboxylic acid) to identify diagnostic peaks .

- Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments in NMR .

- Collaborative Review : Engage independent labs to replicate spectral analyses and rule out instrumentation errors .

Biological & Pharmacological Applications

Q. What experimental designs are recommended for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria and fungi using standardized CLSI protocols .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24–48 hours .

- Synergy Testing : Combine with existing antibiotics (e.g., β-lactams) to identify enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.